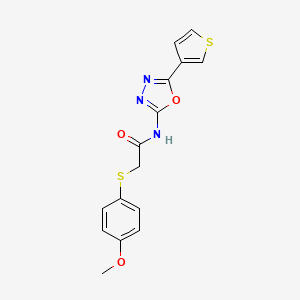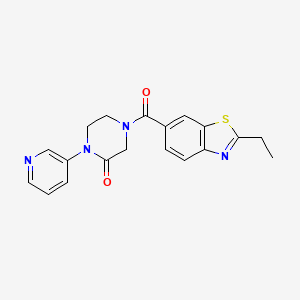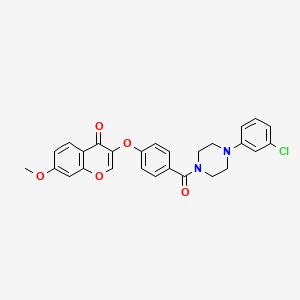
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 . It is a solid substance .
Synthesis Analysis
The synthesis of Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate involves several steps. In one reported method, zinc dust was heated under vacuum, then treated with DMF and 1,2-dibromoethane. This mixture was stirred at room temperature before the addition of 3-iodoazetidine-1-carboxylic acid tert-butyl ester. The mixture was stirred at 40°C for 1 hour. 2-chloro-5-iodopyridine was then added, followed by Pd2dba3 and tri-2-furylphosphine, and the mixture was heated to 70°C for 4 hours .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate is characterized by the presence of a tert-butyl group, a 6-chloropyridin-3-yl group, and an azetidine-1-carboxylate group .Physical And Chemical Properties Analysis
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate is a solid substance with a boiling point of 370.2±42.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate. This synthesis provides access to novel compounds with potential chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Yadav and Sriramurthy (2005) explored the reactions of tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine, demonstrating their utility in generating imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
Moskalenko and Boev (2014) detailed the synthesis of piperidine derivatives fused to a tetrahydrofuran ring starting from tert-butyl azetidine-1-carboxylate, indicating its versatility as a starting material for complex heterocyclic systems (Moskalenko & Boev, 2014).
Applications in Medicinal Chemistry
- Altenbach et al. (2008) utilized compounds structurally related to tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate in their studies on the histamine H4 receptor. They demonstrated the importance of specific modifications on the pyrimidine and azetidine groups for anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Propiedades
IUPAC Name |
tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRMMUKXHIMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)

![4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2655796.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2655800.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2655802.png)


![N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2655808.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2655809.png)

![ethyl 1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2655812.png)
